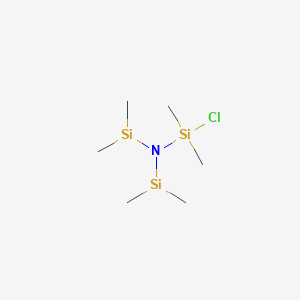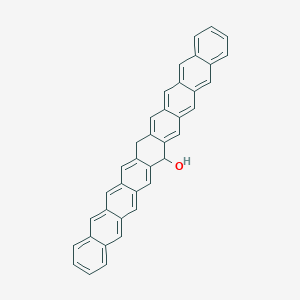
8,19-Dihydrononacen-8-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,19-Dihydrononacen-8-OL is a complex organic compound with a unique structure that has garnered interest in various scientific fields This compound is characterized by its nonacen framework, which is a polycyclic structure, and the presence of a hydroxyl group at the 8th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8,19-Dihydrononacen-8-OL typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of palladium-catalyzed reactions can facilitate the formation of the nonacen framework. The hydroxyl group can be introduced through selective oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 8,19-Dihydrononacen-8-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the nonacen framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products:
Aplicaciones Científicas De Investigación
8,19-Dihydrononacen-8-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism by which 8,19-Dihydrononacen-8-OL exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the nonacen framework can interact with enzymes and receptors, modulating various biochemical pathways. These interactions are crucial for the compound’s biological and therapeutic activities .
Comparación Con Compuestos Similares
Isolongifolan-8-ol: Shares a similar hydroxyl group but has a different polycyclic structure.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8th position but has a quinoline framework.
Uniqueness: 8,19-Dihydrononacen-8-OL is unique due to its specific nonacen framework and the position of the hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
919272-99-4 |
|---|---|
Fórmula molecular |
C38H24O |
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
nonacyclo[20.16.0.03,20.05,18.07,16.09,14.024,37.026,35.028,33]octatriaconta-1(38),3,5,7,9,11,13,15,17,19,22,24,26,28,30,32,34,36-octadecaen-2-ol |
InChI |
InChI=1S/C38H24O/c39-38-36-20-32-15-28-11-24-7-3-1-5-22(24)9-26(28)13-30(32)17-34(36)19-35-18-31-14-27-10-23-6-2-4-8-25(23)12-29(27)16-33(31)21-37(35)38/h1-18,20-21,38-39H,19H2 |
Clave InChI |
RQNRLTZZFMQJSJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC3=CC4=CC5=CC=CC=C5C=C4C=C3C=C2C(C6=CC7=CC8=CC9=CC=CC=C9C=C8C=C7C=C61)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-(3-Acetylphenyl)-n'-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea](/img/structure/B14193349.png)
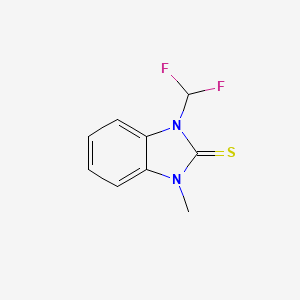
![6,6'-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one)](/img/structure/B14193365.png)
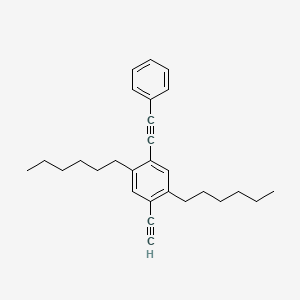
![1H-Indole-3-acetamide, N-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-](/img/structure/B14193376.png)
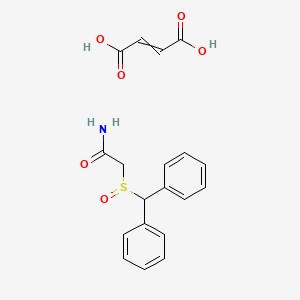
![[({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide](/img/structure/B14193390.png)
![2-[5-(7-Phenylheptane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14193423.png)

![4-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14193439.png)
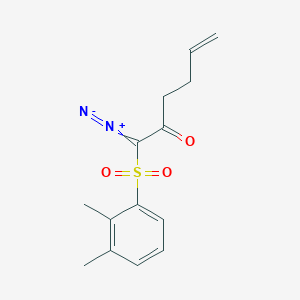
![2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate](/img/structure/B14193447.png)
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4,5-dimethyl-](/img/structure/B14193450.png)
